molecular formula C15H16O2 B049715 2-[2-(3-Methoxyphenyl)ethyl]phenol CAS No. 167145-13-3

2-[2-(3-Methoxyphenyl)ethyl]phenol

Cat. No. B049715
M. Wt: 228.29 g/mol
InChI Key: HGQQRAXOBYWKDV-UHFFFAOYSA-N
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Description

2-[2-(3-Methoxyphenyl)ethyl]phenol is a chemical compound studied for various properties and applications. While specific information on this compound is limited, related compounds and derivatives have been investigated for their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

  • 2-(1-((2-Aminophenyl) imino) ethyl)-5-methoxyphenol was synthesized in absolute ethanol, characterized by IR and H1-NMR, and its complexes with various metals were studied (W. Li-fen, 2011).
  • Synthesis of similar compounds involves steps like Friedel-Crafts reaction, Wittig G reaction, and others. The synthesis routes typically focus on optimizing yields and purity (Weng Jianquan, 2007).

Molecular Structure Analysis

  • The molecular structure of related compounds has been analyzed using techniques like X-ray crystallography, revealing details such as planarity and dihedral angles between different parts of the molecule (Marzieh Yaeghoobi et al., 2009).

Chemical Reactions and Properties

  • Complexes of similar compounds with metals like Cu2+, Mn2+, Ni2+, Zn2+, Co2+ have been synthesized, displaying varying degrees of antibacterial activity (W. Li-fen, 2011).

Physical Properties Analysis

  • Related compounds exhibit properties like planarity and hydrogen bonding, influencing their physical state and behavior in different environments (Ç. Albayrak et al., 2010).

Chemical Properties Analysis

  • The chemical properties of similar compounds are influenced by their molecular structure, as seen in their reactivity in various chemical reactions and the formation of complexes with metals. The presence of functional groups like methoxy and phenol plays a significant role in these properties (Jinxiang Chen et al., 2020).

Scientific Research Applications

Structural and Molecular Analysis

2-[2-(3-Methoxyphenyl)ethyl]phenol and its derivatives have been the subject of various structural and molecular analyses. Studies have revealed detailed insights into their molecular configuration, bonding geometry, and intramolecular interactions. For instance, Wallet, Molins, and Miravitlles (1995) examined the structural aspects of a similar compound, highlighting the importance of intramolecular hydrogen bonding and the orientation of methoxyphenyl groups in determining molecular structure (Wallet, Molins, & Miravitlles, 1995).

Interaction with Proteins

Research has also delved into how these compounds interact with proteins like Bovine Serum Albumin (BSA). Ghosh, Rathi, and Arora (2016) investigated the fluorescence spectral data of such interactions, offering insights into binding constants and the mode of quenching (Ghosh, Rathi, & Arora, 2016).

Polymerization and Material Applications

In the realm of materials science, these compounds have been utilized in polymerization processes. Uyama, Lohavisavapanich, Ikeda, and Kobayashi (1998) discovered that the phenolic moiety of a related compound reacts selectively in polymerization, leading to thermally cross-linked polymers with potential for various applications (Uyama, Lohavisavapanich, Ikeda, & Kobayashi, 1998).

Chemopreventive Properties

The chemopreventive properties of these compounds have also been studied. Curini, Epifano, Genovese, Marcotullio, and Menghini (2006) reviewed the pharmacological properties of a related compound, highlighting its potential as a cancer chemopreventive agent (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).

Antioxidant Activity

Studies have also been conducted on the antioxidant activities of phenolic compounds, including derivatives of 2-[2-(3-Methoxyphenyl)ethyl]phenol. Chen, Yang, Ma, Li, Shahzad, and Kim (2020) explored the relationship between the structural features of phenolic acids and their antioxidant effectiveness (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020).

Catalytic Applications

The use of related compounds in catalytic processes has been a topic of research as well. Tshabalala and Ojwach (2018) investigated the use of these compounds in the hydrogenation of alkenes and alkynes, shedding light on the catalytic activities and kinetics (Tshabalala & Ojwach, 2018).

Application in Synthesis and Antibacterial Activities

In the field of synthetic chemistry and microbiology, the compound and its derivatives have been synthesized and tested for antibacterial activities. Li-fen (2011) synthesized 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol and its metal complexes, noting their antibacterial efficacy, particularly against Escherichia coli (Li-fen, 2011).

Safety And Hazards

Safety data for 2-[2-(3-Methoxyphenyl)ethyl]phenol indicates that dust formation should be avoided, and breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental release, the chemical should not be allowed to enter drains, and discharge into the environment must be avoided .

Future Directions

As an intermediate used to prepare sarpogrelate analogues, future research may focus on the development of new analogues and their potential applications .

properties

IUPAC Name

2-[2-(3-methoxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-8,11,16H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQQRAXOBYWKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442119
Record name 2-[2-(3-methoxyphenyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-Methoxyphenyl)ethyl]phenol

CAS RN

167145-13-3
Record name 2-[2-(3-Methoxyphenyl)ethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167145-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(3-methoxyphenyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2-[2-(3-methoxyphenyl)ethyl]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Tanaka, R Goto, M HAYAKAWA… - Chemical and …, 2000 - jstage.jst.go.jp
A series of [2-(ω-phenylalkyl) phenoxy] alkylamines was synthesized and thir receptor binding affinity was examined in vitro. These compounds showed an affinity for serotonin-2 (5-HT 2…
Number of citations: 9 www.jstage.jst.go.jp
N Tanaka, R Goto, R Ito, M Hayakawa… - Chemical and …, 2000 - jstage.jst.go.jp
A series of [2-(2-phenylethyl) phenoxy] ethylpyrrolidine derivatives were synthesized, and their affinity for serotonin-2 (5-HT 2) and dopamine-2 (D 2) receptors was examiend. Among …
Number of citations: 16 www.jstage.jst.go.jp
NA Colabufo, F Berardi, R Perrone… - Journal of medicinal …, 2008 - ACS Publications
Recently, 2-[(3-methoxyphenylethyl)phenoxy]-moiety has been selected for the design and synthesis of new small ABCB1 inhibitors. In the present paper, this moiety has been linked …
Number of citations: 23 pubs.acs.org
HJ Kim, ES Jeong, KA Seo, KJ Shin, YJ Choi… - Drug Metabolism and …, 2013 - ASPET
Sarpogrelate is a selective serotonin 5-HT 2A –receptor antagonist used to treat patients with peripheral arterial disease. This drug is rapidly hydrolyzed to its main metabolite (R,S)-1-[2-…
Number of citations: 14 dmd.aspetjournals.org
NA Colabufo, F Berardi, R Perrone… - Journal of medicinal …, 2006 - ACS Publications
Some arylmethyloxyphenyl derivatives were prepared as simplified structures of analogous arylpiperazines with high affinity toward dopaminergic D 2 and serotonergic 5-HT 1A …
Number of citations: 28 pubs.acs.org
Z Li, W Mao, L Yao, N Zhao, Y Zhang, M Zhao… - Journal of Hazardous …, 2022 - Elsevier
Studies have demonstrated the worldwide presence of bisphenol A (BPA) and its toxic effects on human health. BPA may exist as several structural isomers, which are byproducts in …
Number of citations: 17 www.sciencedirect.com
GH Chen, S Wang, FH Wu - Chinese Chemical Letters, 2010 - Elsevier
A convenient approach for the preparation of sarpogrelate hydrochloride was developed. Two series of sarpogrelate hydrochloride analogues were designed and synthesized in order …
Number of citations: 4 www.sciencedirect.com

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